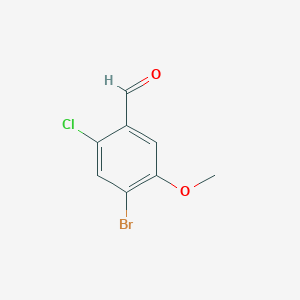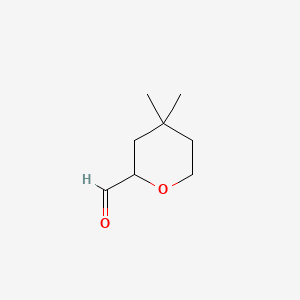![molecular formula C23H28O8 B13935039 [2-[2-Acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate CAS No. 62849-08-5](/img/structure/B13935039.png)
[2-[2-Acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[2-Acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate: is a complex organic compound characterized by multiple methoxy and acetyloxy groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-[2-Acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and methoxyphenyl derivatives. The key steps in the synthesis may involve:
Acetylation: Introduction of acetyloxy groups using acetic anhydride in the presence of a catalyst like pyridine.
Methoxylation: Introduction of methoxy groups using methanol and a strong acid catalyst.
Coupling Reactions: Formation of the final product through coupling reactions, often facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the acetyloxy groups, converting them to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry:
- Potential applications in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
作用機序
The mechanism by which [2-[2-Acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The acetyloxy and methoxy groups may play a role in binding to these targets, influencing their activity and leading to the observed biological effects.
類似化合物との比較
Lamellarins: Natural products with a similar phenyl structure and biological activity.
Coumarins: Compounds with methoxy and acetyloxy groups that exhibit various biological activities.
Uniqueness:
- The combination of multiple methoxy and acetyloxy groups in [2-[2-Acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate provides unique reactivity and potential for diverse applications.
- Its specific structure allows for targeted interactions with molecular targets, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
62849-08-5 |
|---|---|
分子式 |
C23H28O8 |
分子量 |
432.5 g/mol |
IUPAC名 |
[2-[2-acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate |
InChI |
InChI=1S/C23H28O8/c1-14(24)30-20-13-18(26-3)9-7-16(20)11-22(31-15(2)25)23(29-6)17-8-10-19(27-4)21(12-17)28-5/h7-10,12-13,22-23H,11H2,1-6H3 |
InChIキー |
FFUPLKVOGBXCBE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=CC(=C1)OC)CC(C(C2=CC(=C(C=C2)OC)OC)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


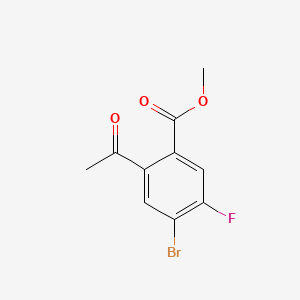
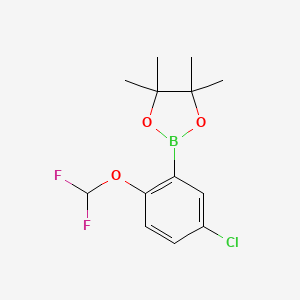
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-4-methylphenyl)benzamide](/img/structure/B13934965.png)
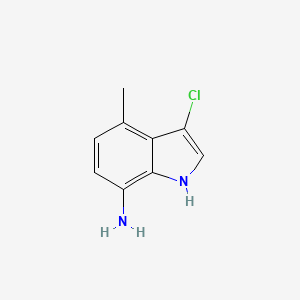
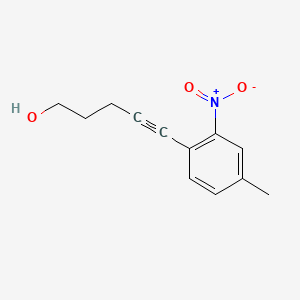
![3-Tert-butyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13934986.png)

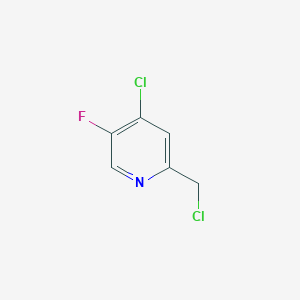
![B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13935002.png)

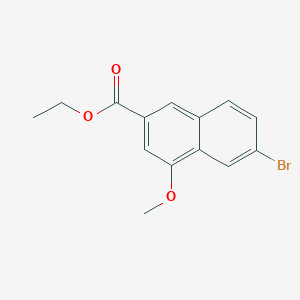
![2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13935026.png)
